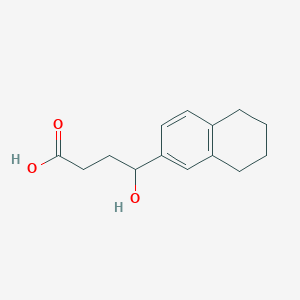![molecular formula C18H18ClNO3S B3167363 2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide CAS No. 919023-03-3](/img/structure/B3167363.png)
2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide
Übersicht
Beschreibung
“2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide” is a chemical compound with the molecular formula C18H18ClNO3S and a molecular weight of 363.86 . It is used for proteomics research .
Synthesis Analysis
Benzothiophene derivatives, which include the compound , are synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . The synthesis of diverse multisubstituted benzothiophene derivatives was achieved due to the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiophene ring, which is a heterocyclic compound. It also contains a methoxy group (OCH3) and a benzoyl group (C6H5CO-), which are attached to the benzothiophene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 363.86 and a molecular formula of C18H18ClNO3S . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Thiophene Derivatives and Carcinogenicity Studies
Thiophene derivatives, similar in structure to the compound , have been synthesized and evaluated for potential carcinogenicity. The study by Ashby et al. (1978) synthesized thiophene analogues of known carcinogens and evaluated them using in vitro assays, indicating potential carcinogenicity but questioning their in vivo tumorigenic capability. This research suggests a method for evaluating the carcinogenic potential of novel thiophene compounds, including the one specified【Ashby, J., Styles, J., Anderson, D., & Paton, D. (1978). British Journal of Cancer, 38(4), 521-529】(https://consensus.app/papers/thiophene-analogues-carcinogens-4aminobiphenyl-ashby/6acc1740c09e51518283a14f77616c35/?utm_source=chatgpt).
Advanced Oxidation Processes
A review by Qutob et al. (2022) on the degradation of acetaminophen through advanced oxidation processes provides insight into the environmental fate and transformation of pharmaceutical compounds. This research could guide investigations into the environmental impact and degradation pathways of complex acetamide derivatives, offering a foundation for understanding their stability and potential biotoxicity【Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M. (2022). RSC Advances, 12, 18373-18396】(https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt).
Synthetic Organic Chemistry Innovations
Research on synthetic organic chemistry based on the N-Ar axis by Kondo and Murakami (2001) offers insights into the development of novel N-acylation reagents and chiral ligands, which could be relevant to the synthesis and functionalization of the specified compound. This work provides a foundation for exploring the synthetic versatility and potential applications of complex acetamides in medicinal chemistry【Kondo, K., & Murakami, Y. (2001). Journal of Synthetic Organic Chemistry Japan, 59, 866-878】(https://consensus.app/papers/organic-chemistry-based-axis-kondo/c8ae3a8858395ebe8f00248ead6b40a4/?utm_source=chatgpt).
Salicylic Acid Derivatives and Medicinal Applications
The study by Tjahjono et al. (2022) on salicylic acid derivatives highlights the development of novel compounds with anti-inflammatory and analgesic activities. Although not directly related, this research underscores the importance of exploring the therapeutic potential of novel organic compounds, including acetamide derivatives, in drug development【Tjahjono, Y., Caroline, Foe, K., Karnati, S., Ergün, S., Esar, S. Y., Wijaya, H., Hadinugroho, W., Kusindarta, D. L., & Wihadmadyatami, H. (2022). ACS Omega, 8, 42-47】(https://consensus.app/papers/synthesis-characterization-application-tjahjono/0aec67363dc5588db19640d3f9ecb738/?utm_source=chatgpt).
Wirkmechanismus
Target of Action
The compound contains abenzoyl group and a thiophene ring , which are common structural motifs in many bioactive compounds
Mode of Action
Thebenzoyl group in the compound can undergo acylation reactions , which could potentially lead to changes in the target molecules . The thiophene ring is a bioisostere for a benzene ring and can participate in π-π stacking interactions with aromatic amino acids in proteins .
Biochemical Pathways
Compounds containingbenzoyl groups and thiophene rings have been implicated in various biochemical pathways, including those involving enzyme inhibition and receptor binding
Pharmacokinetics
The presence of thebenzoyl group and the thiophene ring could influence its lipophilicity and membrane permeability , which are key determinants of a compound’s ADME properties .
Result of Action
Compounds containingbenzoyl groups and thiophene rings have been associated with various biological effects, including anti-inflammatory , antibacterial , and anticancer activities
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH , temperature , and the presence of other biomolecules . For instance, the reactivity of the benzoyl group could be influenced by the pH of the environment
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(4-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-23-12-8-6-11(7-9-12)17(22)16-13-4-2-3-5-14(13)24-18(16)20-15(21)10-19/h6-9H,2-5,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISXWTOZIXITFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[5-Amino-2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B3167288.png)
![[2-(4-Amino-phenyl)-5-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine](/img/structure/B3167295.png)
![[2-Amino-1-(4-chlorophenyl)ethyl]diethylamine](/img/structure/B3167313.png)
![[2-(3-Cyclopropyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B3167319.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3167326.png)

![N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B3167344.png)

![2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B3167349.png)
![2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol](/img/structure/B3167351.png)


